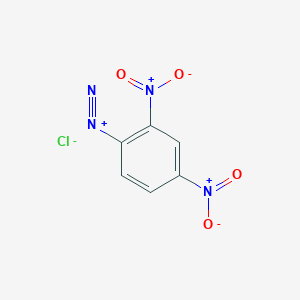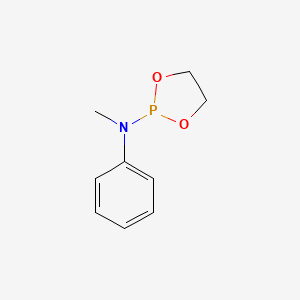
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine is an organic compound with the molecular formula C₉H₁₂NO₂P It is a member of the dioxaphospholane family, characterized by a phosphorus atom bonded to an oxygen and nitrogen atom within a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine can be synthesized through the reaction of N-methylaniline with 2-chloro-1,3,2-dioxaphospholane . The reaction typically occurs under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction is as follows: [ \text{N-methylaniline} + \text{2-chloro-1,3,2-dioxaphospholane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-phenyl-1,3,2-dioxaphospholan-2-oxide, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine involves its interaction with molecular targets through its phosphorus, oxygen, and nitrogen atoms. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine: Similar structure but with two methyl groups instead of one methyl and one phenyl group.
2-Chloro-1,3,2-dioxaphospholane: A precursor in the synthesis of N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine.
Uniqueness
This compound is unique due to its specific combination of a methyl and phenyl group attached to the dioxaphospholane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
72624-52-3 |
|---|---|
Formule moléculaire |
C9H12NO2P |
Poids moléculaire |
197.17 g/mol |
Nom IUPAC |
N-methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C9H12NO2P/c1-10(13-11-7-8-12-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
RSMHZACGGUZKGJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)P2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


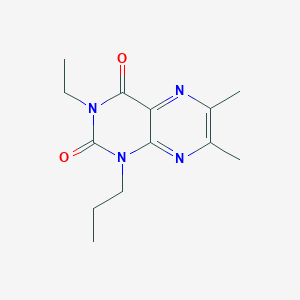

![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
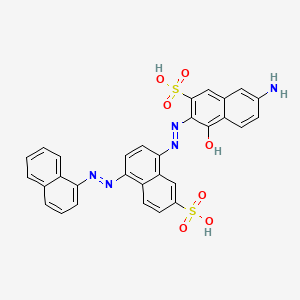
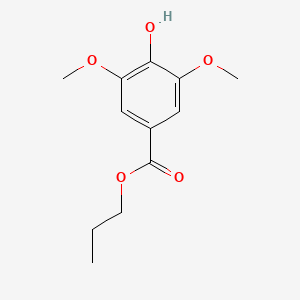
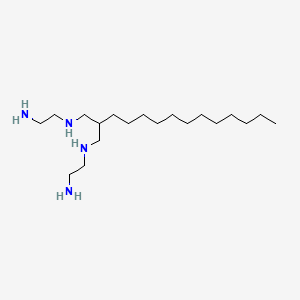
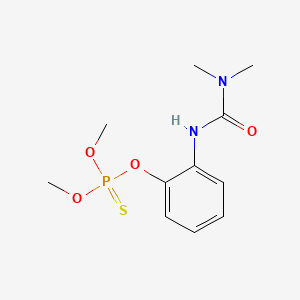
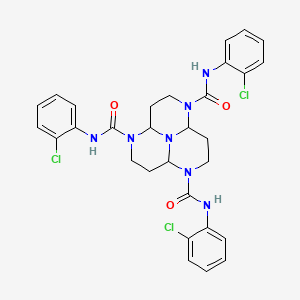
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)
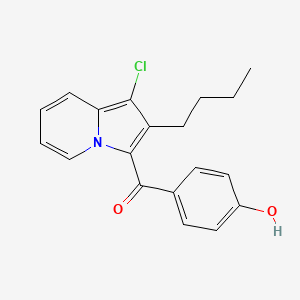
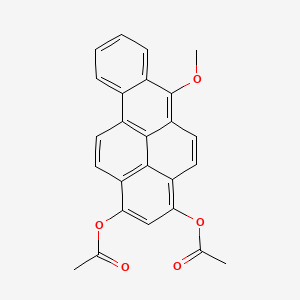
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
